molecular formula C4H15NO2 B085883 Tetramethylammonium hydroxide pentahydrate CAS No. 10424-65-4

Tetramethylammonium hydroxide pentahydrate

Cat. No.: B085883
CAS No.: 10424-65-4
M. Wt: 109.17 g/mol
InChI Key: NZJMPGDMLIPDBR-UHFFFAOYSA-M
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Description

Tetramethylammonium hydroxide pentahydrate is a quaternary ammonium salt with the molecular formula C₄H₁₃NO₆. It is commonly encountered in the form of concentrated solutions in water or methanol. In its solid state and aqueous solutions, it is colorless but may appear yellowish if impure. This compound is known for its strong basicity and is widely used in various industrial and research applications .

Mechanism of Action

Target of Action

Tetramethylammonium hydroxide (TMAH or TMAOH) is a quaternary ammonium salt . The primary target of TMAH is the autonomic ganglia . It is traditionally classified as a ganglion-stimulant drug . The tetramethylammonium ion affects nerves and muscles, causing difficulties in breathing, muscular paralysis, and possibly death . It is structurally related to acetylcholine, an important neurotransmitter at both the neuromuscular junction and autonomic ganglia .

Mode of Action

TMAH acts like a base . Bases are chemically similar to sodium hydroxide (NaOH) or sodium oxide (Na2O). They neutralize acids exothermically to form salts plus water . When soluble in water, they give solutions having a pH greater than 7.0 .

Biochemical Pathways

TMAH undergoes simple acid-base reactions to produce tetramethylammonium (TMA) salts whose anion is derived from the acid used . For example, it can react with hydrofluoric acid (HF) to produce tetramethylammonium fluoride and water .

Pharmacokinetics

It is known that tmah can cause damage to organs such as the central nervous system, liver, and thymus through prolonged or repeated exposure in contact with skin .

Result of Action

The action of TMAH can result in difficulties in breathing, muscular paralysis, and possibly death . It can also cause severe skin burns and eye damage .

Action Environment

TMAH is commonly encountered in the form of concentrated solutions in water or methanol . It is soluble in water and gives solutions having a pH greater than 7.0 . It is sensitive to atmospheric moisture and carbon dioxide . It is toxic to aquatic life with long-lasting effects .

Safety and Hazards

Tetramethylammonium hydroxide is highly toxic and lethal if in contact with skin . It is highly soluble in water, thus skin exposure to >1% TMAH solutions over a few percent of the body must be treated as a life-threatening event . It is a very strong base with a pH >13 . Concentrations between 10 and 25% TMAH will cause 2nd and 3rd degree burns if exposed to skin .

Future Directions

Tetramethylammonium hydroxide pentahydrate has been used in the synthesis of organic and inorganic compounds, such as vinyl halides and tetramethylammonium dithiocarboxylates . It has been utilized in the preparation of iron oxide nanoparticles for application as magnetic resonance imaging contrast agents . Furthermore, it has been used in a study to assess strains of Pseudomnas species by a single-step gas chromatographic characterization procedure . It has also been used in a study to investigate solid-state metal hydride batteries nickel oxyhydroxide-metal hydride and manganese dioxide-metal hydride .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the earliest preparations of tetramethylammonium hydroxide pentahydrate involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. The reaction is as follows:

N(CH3)4+Cl+KOHN(CH3)4+OH+KCl\text{N(CH}_3\text{)}_4^+\text{Cl}^- + \text{KOH} \rightarrow \text{N(CH}_3\text{)}_4^+\text{OH}^- + \text{KCl} N(CH3​)4+​Cl−+KOH→N(CH3​)4+​OH−+KCl

In this reaction, tetramethylammonium hydroxide is soluble in methanol, while potassium chloride is not, allowing for the isolation of tetramethylammonium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs the electrolysis method. This method involves the electrolysis of tetramethylammonium chloride in an aqueous solution, resulting in the formation of tetramethylammonium hydroxide and chlorine gas. The reaction is as follows:

2N(CH3)4+Cl+2H2O2N(CH3)4+OH+H2+Cl22\text{N(CH}_3\text{)}_4^+\text{Cl}^- + 2\text{H}_2\text{O} \rightarrow 2\text{N(CH}_3\text{)}_4^+\text{OH}^- + \text{H}_2 + \text{Cl}_2 2N(CH3​)4+​Cl−+2H2​O→2N(CH3​)4+​OH−+H2​+Cl2​

This method is preferred due to its simplicity, high purity of the product, and lower cost compared to other methods .

Chemical Reactions Analysis

Types of Reactions

Tetramethylammonium hydroxide pentahydrate undergoes various chemical reactions, including:

    Acid-Base Reactions: It reacts with acids to form tetramethylammonium salts.

    Oxidation-Reduction Reactions: It can act as a reducing agent in certain reactions.

    Substitution Reactions: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and electrophiles (e.g., alkyl halides). The conditions for these reactions typically involve aqueous or methanolic solutions at room temperature .

Major Products Formed

The major products formed from reactions involving this compound include tetramethylammonium salts, reduced species, and substituted organic compounds .

Comparison with Similar Compounds

Similar Compounds

    Tetraethylammonium hydroxide: Similar in structure but with ethyl groups instead of methyl groups.

    Tetrabutylammonium hydroxide: Contains butyl groups instead of methyl groups.

    Tetramethylammonium chloride: Similar cation but with chloride as the anion.

Uniqueness

Tetramethylammonium hydroxide pentahydrate is unique due to its high solubility in water and methanol, strong basicity, and diverse applications in various fields. Its ability to act as a strong base and its effectiveness in nanoparticle synthesis and semiconductor processing make it a valuable compound in both research and industry .

Properties

CAS No.

10424-65-4

Molecular Formula

C4H15NO2

Molecular Weight

109.17 g/mol

IUPAC Name

tetramethylazanium;hydroxide;hydrate

InChI

InChI=1S/C4H12N.2H2O/c1-5(2,3)4;;/h1-4H3;2*1H2/q+1;;/p-1

InChI Key

NZJMPGDMLIPDBR-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.O.O.O.O.O.[OH-]

Canonical SMILES

C[N+](C)(C)C.O.[OH-]

10424-65-4

Pictograms

Corrosive; Acute Toxic

Synonyms

tetraamethylammonium acetate
tetramethylammonium
tetramethylammonium bromide
tetramethylammonium chloride
tetramethylammonium fluoride
tetramethylammonium hydrogen dichloride
tetramethylammonium hydroxide
tetramethylammonium hydroxide pentahydrate
tetramethylammonium iodide
tetramethylammonium nitrate
tetramethylammonium perchlorate
tetramethylammonium sulfate (2:1)
tetramethylammonium tribromide
tetramethylammonium triiodide
trimethylaminomethane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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